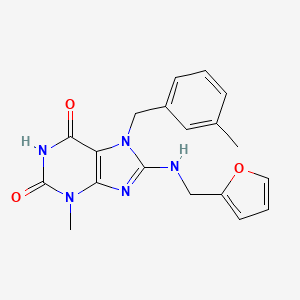

8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

8-((Furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of its core structure. The 3-methyl group enhances metabolic stability, while the 7-(3-methylbenzyl) substitution contributes to steric bulk and hydrophobic interactions. This compound is structurally related to pharmaceuticals targeting enzymes like dipeptidyl peptidase-4 (DPP-4) and kinesin spindle proteins (Eg5), though its specific biological activity remains underexplored in the provided evidence .

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-5-3-6-13(9-12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-10-14-7-4-8-27-14/h3-9H,10-11H2,1-2H3,(H,20,21)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOHLUNOSRFZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound features a complex structure that may influence its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a furan ring and multiple alkyl substituents. The presence of these functional groups may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that compounds similar to 8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may act as enzyme inhibitors or receptor modulators. The mechanism of action is primarily studied concerning its interaction with purinergic receptors and enzymes involved in nucleotide metabolism.

Anticancer Potential

Preliminary research indicates that purine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain purine analogs can induce apoptosis in cancer cell lines. Further investigation into the specific effects of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione on cancer cells is warranted.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal investigated the inhibition of adenosine deaminase by various purine derivatives. The results indicated that certain modifications to the purine structure could enhance inhibitory activity, suggesting a potential pathway for developing more effective inhibitors using similar compounds.

- Antimicrobial Testing : A series of tests were conducted to evaluate the antimicrobial properties of related purine compounds. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration into the specific biological activities of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione are compared below with six analogous purine-2,6-dione derivatives, focusing on substituent variations and their implications:

Structural Variations

Functional and Pharmacological Insights

Substituent Hydrophobicity and Solubility: The furan-2-ylmethylamino group (target compound) introduces moderate hydrophobicity compared to the 2-hydroxyethylamino group in , which enhances water solubility.

Steric and Aromatic Effects :

- The naphthalen-3-ylmethyl group in provides extended aromaticity, likely enhancing binding to hydrophobic pockets in Eg5 inhibitors. In contrast, the 3-methylbenzyl group (target compound) balances steric bulk and synthetic accessibility.

Biological Activity: Compound 5 (ZINC06444857) from , featuring a naphthalen-3-ylmethyl and imidazolylpropylamino group, exhibits potent Eg5 ATPase inhibition (IC50 = 2.37 µM). This highlights the importance of bulky aromatic groups at position 7 and heterocyclic amines at position 8 for anti-mitotic activity. Linagliptin-related impurities (e.g., ) with butynyl and quinazolinylmethyl groups demonstrate structural complexity tailored for DPP-4 inhibition, emphasizing the role of rigid substituents in target selectivity.

Synthetic Feasibility: The 2-hydroxyethylamino and benzyl(2-hydroxyethyl)amino groups in are synthesized via nucleophilic substitution or reductive amination, whereas the furan-2-ylmethylamino group may require protective strategies for the furan ring during synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 8-((furan-2-ylmethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione?

- Methodology :

- Nucleophilic Substitution : React 8-chloro-1,3-dimethylpurine-2,6-dione with 3-methylbenzyl bromide in DMF using K₂CO₃ as a base (60°C, 2 hours) to introduce the 3-methylbenzyl group at position 7 .

- Amination : Introduce the furan-2-ylmethylamine group at position 8 via microwave-assisted coupling in DMSO (160°C, 30 minutes) with excess amine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolates (>95%) .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., singlet for N-CH₃ at δ ~3.4 ppm, aromatic protons from 3-methylbenzyl at δ ~7.1–7.3 ppm) .

- FTIR : Identify carbonyl stretches (C=O) at ~1697 cm⁻¹ and N-H bending from the furan-2-ylmethylamino group at ~3344 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 409.2 via LC-MS) .

Q. What factors influence the stability of this compound?

- Critical Parameters :

- pH : Degrades rapidly in acidic conditions (pH < 4) due to protonation of the purine ring .

- Solvent : Stable in DMSO or DMF but hydrolyzes in aqueous buffers >24 hours .

- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the furan moiety .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (A₁/A₂A). The furan group may interact with hydrophobic pockets, while the 3-methylbenzyl group stabilizes π-π stacking .

- Collision Cross-Section (CCS) Prediction : Calculate CCS values (e.g., ~210 Ų) via MOBCAL to correlate with ion mobility spectrometry data for structural validation .

- MD Simulations : Analyze stability of ligand-target complexes (e.g., ALDH1A1) over 100 ns trajectories in GROMACS .

Q. What structure-activity relationships (SAR) are observed in analogs?

- Substituent Effects :

Q. How can researchers resolve contradictions in reported synthesis yields?

- Strategies :

- Reaction Optimization : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (RT vs. 60°C) to maximize yield .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylation at N-9) and adjust stoichiometry of 3-methylbenzyl bromide .

- Microwave vs. Conventional Heating : Compare yields (e.g., 58% vs. 35%) under identical conditions to validate efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.